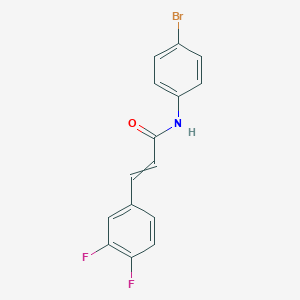![molecular formula C38H28O2 B14217035 9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol CAS No. 554459-77-7](/img/structure/B14217035.png)
9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two biphenyl groups attached to a dihydroanthracene core with hydroxyl groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with anthracene derivatives, followed by selective hydroxylation at the 9 and 10 positions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of 9,10-anthraquinone derivatives.
Reduction: Formation of 9,10-dihydro derivatives.
Substitution: Formation of halogenated or aminated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism by which 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl and anthracene moieties can intercalate with DNA, potentially affecting gene expression and cellular functions. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: A simpler analog with phenyl groups instead of biphenyl groups.
9,10-Di(2-naphthyl)anthracene: Contains naphthyl groups, known for its use in organic light-emitting diodes (OLEDs).
Biphenyl: A basic structure with two connected phenyl rings, used in various industrial applications.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene structures, providing a larger π-conjugated system. This enhances its electronic properties, making it suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
554459-77-7 |
|---|---|
Molekularformel |
C38H28O2 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
9,10-bis(2-phenylphenyl)anthracene-9,10-diol |
InChI |
InChI=1S/C38H28O2/c39-37(31-21-9-7-19-29(31)27-15-3-1-4-16-27)33-23-11-13-25-35(33)38(40,36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26,39-40H |
InChI-Schlüssel |
MFAUDPCYUVYXRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C(C5=CC=CC=C53)(C6=CC=CC=C6C7=CC=CC=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


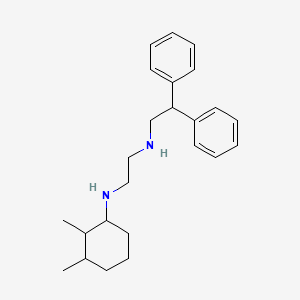

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
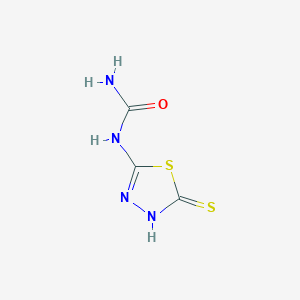
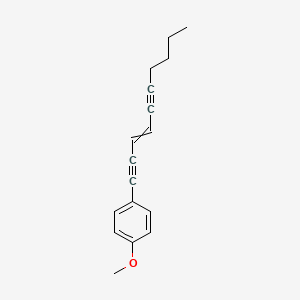
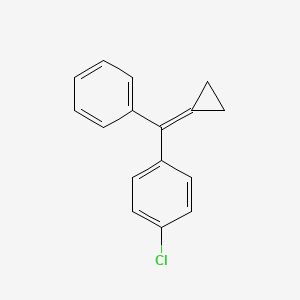
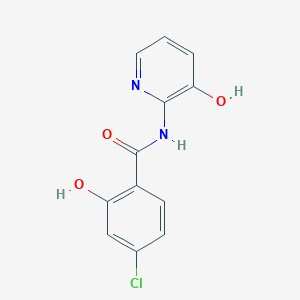
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
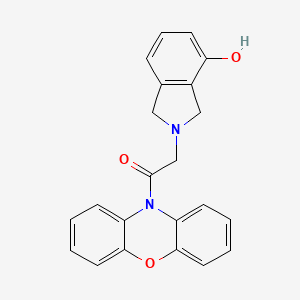
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
